1-Chloro-3-isocyanato-5-methoxybenzene
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Overview
Description
1-Chloro-3-isocyanato-5-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and a methoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-isocyanato-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 3-isocyanato-5-methoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by chlorination and isocyanation steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-Chloro-3-isocyanato-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The isocyanate group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-3-isocyanato-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Chloro-3-isocyanato-5-methoxybenzene involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical synthesis processes and potential therapeutic applications .
Comparison with Similar Compounds
1-Chloro-3-isocyanato-5-methoxybenzene can be compared with similar compounds such as:
1-Chloro-3-isocyanato-2-methoxybenzene: Differing in the position of the methoxy group, this compound exhibits slightly different reactivity and applications.
1-Chloro-3-methoxybenzene: Lacking the isocyanate group, this compound is less reactive and has different uses in organic synthesis.
3-Isocyanato-5-methoxybenzene: Without the chlorine atom, this compound has distinct chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical processes.
Properties
Molecular Formula |
C8H6ClNO2 |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
1-chloro-3-isocyanato-5-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-3-6(9)2-7(4-8)10-5-11/h2-4H,1H3 |
InChI Key |
WRQKZDDZJSRPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C=O)Cl |
Origin of Product |
United States |
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